9-Fluoro-11H-benzo[a]carbazole
Overview
Description
9-Fluoro-11H-benzo[a]carbazole is an aromatic heterocyclic compound with a tricyclic structure. It consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is a derivative of carbazole, which is known for its versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11H-benzo[a]carbazole can be achieved through several methods. One common approach involves the use of aryl sulfilimines in a visible light-induced intramolecular C-H amination reaction. This method is advantageous as it avoids the use of hazardous azides and employs mild reaction conditions . Another approach involves the use of Lewis acid-mediated Friedel–Crafts arylation, electrocyclization, and intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and scalable reaction setups is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-11H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of fluoro-substituted carbazole derivatives.
Reduction: Formation of partially or fully reduced carbazole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated carbazole derivatives.
Scientific Research Applications
9-Fluoro-11H-benzo[a]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 9-Fluoro-11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with a similar tricyclic structure but without the fluoro substitution.
Indolo[2,3-a]carbazole: A related compound with an indole ring fused to the carbazole structure.
Benzocarbazole: Another derivative with a benzene ring fused to the carbazole structure.
Uniqueness
9-Fluoro-11H-benzo[a]carbazole is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties. The fluoro substitution can enhance the compound’s stability, reactivity, and bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
9-fluoro-11H-benzo[a]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN/c17-11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)18-15(13)9-11/h1-9,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZOLAGGBRCZLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC(=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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